molecular formula C7H15NO2 B13676109 [(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol

[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol

Cat. No.: B13676109
M. Wt: 145.20 g/mol
InChI Key: KFMNERGCJJKMDP-UHFFFAOYSA-N
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Description

[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol is a chiral compound with the molecular formula C7H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxy-2-pyrrolidinone.

    Reduction: The carbonyl group of 4-methoxy-2-pyrrolidinone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Methylation: The resulting alcohol is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction conditions precisely and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Substitution reactions can occur at the methoxy group, where it can be replaced by other functional groups using reagents like hydrobromic acid (HBr).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2/Pd-C.

    Substitution: HBr, HI, and other halogenating agents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol can be compared with other similar compounds, such as:

    [(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinyl]methanol: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical reactivity and biological activity.

    [(2S,4R)-4-Methoxy-1-ethyl-2-pyrrolidinyl]methanol: The presence of an ethyl group instead of a methyl group can influence the compound’s steric properties and interactions with molecular targets.

    [(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol: The ethanol derivative may have different solubility and pharmacokinetic properties compared to the methanol derivative.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(4-methoxy-1-methylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3

InChI Key

KFMNERGCJJKMDP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1CO)OC

Origin of Product

United States

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